Home > Products > Screening Compounds P91575 > (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride - 187218-03-7

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

Catalog Number: EVT-362320
CAS Number: 187218-03-7
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications in Various Fields

Synthesis and Stereochemistry

The synthesis of tetrahydroisoquinoline derivatives has been a subject of research due to their pharmacological significance. A novel route to 1,2,3,4-tetrahydroquinolines has been developed through the intramolecular hydroaminomethylation of 2-isopropenylanilines, using a rhodium catalyst that is both chemo- and regioselective1. Additionally, the resolution of these compounds to isolate the more active (R)-enantiomer has been achieved through chiral preparative HPLC, with the absolute configuration confirmed by X-ray diffractometry2.

Chiral Resolution Techniques

The resolution of racemic mixtures of tetrahydroisoquinolines to obtain optically pure enantiomers is crucial for their application in medicinal chemistry. One method involves the use of (R)-O-Acetylmandelic acid as a chiral auxiliary to crystallize diastereomeric amides, which upon acidic hydrolysis, yield optically pure (S)-tetrahydroisoquinoline3. Another approach utilizes animal liver acetone powders for the stereoselective hydrolysis of tetrahydroisoquinoline-3-carboxylic acid esters, separating the (S)-acid from the (R)-ester4.

Chemical Reactions and Derivatives

The versatility of tetrahydroisoquinoline derivatives is further demonstrated by their ability to undergo various chemical reactions. For example, acid-catalyzed [4+2] cycloaddition reactions between enamines and benzylideneanilines have been used to synthesize 1,2,3,4-tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of complex organic molecules5.

Mechanism of Action

The mechanism of action for tetrahydroisoquinoline derivatives can be complex and varies depending on the specific compound and its target. For instance, the (R)-enantiomer of a related tetrahydroisoquinoline compound has been identified as a potent non-competitive AMPA receptor antagonist, which suggests its potential in preventing epileptic seizures2. The antagonistic effects on the AMPA receptor are crucial for the anticonvulsant properties of these compounds. Molecular modeling studies have supported the higher biological activity of the (R)-enantiomer, which is consistent with the observed pharmacological effects2.

Introduction to Tetrahydroisoquinoline Derivatives

Structural Significance of 1,2,3,4-Tetrahydroisoquinoline Scaffolds in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (tetrahydroisoquinoline) nucleus represents a privileged scaffold in drug design due to its structural resemblance to endogenous neurotransmitters and its adaptable chemical framework. This benzannulated piperidine structure consists of a fused benzene ring and piperidine moiety, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and cation-π interactions [1] [9]. The tetrahydroisoquinoline scaffold's significance is evidenced by its presence in numerous clinically approved therapeutics across multiple disease domains, including oncology, infectious diseases, and central nervous system disorders [1] [3].

Table 1: Clinically Approved Therapeutics Containing the Tetrahydroisoquinoline Scaffold

Therapeutic AgentTherapeutic ApplicationMolecular Target/Pathway
TrabectedinAnticancer (Ovarian, Soft tissue sarcoma)DNA minor groove binder
QuinaprilAntihypertensiveAngiotensin-converting enzyme (ACE) inhibitor
SolifenacinOveractive bladderMuscarinic receptor antagonist
PraziquantelAnthelminticCalcium channel modulator
ApomorphineAnti-ParkinsonianDopamine receptor agonist

The acetic acid functionalization at the 3-position of the tetrahydroisoquinoline scaffold, as seen in (R)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, introduces a versatile handle for molecular diversification. This carboxylate group enables salt formation (enhancing solubility), serves as a hydrogen-bond acceptor, and provides a convenient site for conjugation or further chemical modification [1] [9]. The strategic positioning of this acidic moiety influences the molecule's overall conformation, electronic distribution, and ability to interact with complementary binding sites on biological targets, particularly enzymes and receptors with polar active sites [6] [9]. The molecular rigidity imparted by the fused ring system, combined with the conformational flexibility of the acetic acid side chain, creates an optimal geometry for target engagement, contributing to the high affinity observed in many tetrahydroisoquinoline-based drug candidates [1] [3] [9].

Role of Stereochemistry in Bioactivity: Focus on (R)-Configuration

Stereochemistry serves as a critical determinant of biological activity for chiral tetrahydroisoquinoline derivatives, with the (R)-configuration of (R)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride conferring distinct pharmacological advantages. The Cahn-Ingold-Prelog (Cahn-Ingold-Prelog) prioritization system provides the foundation for configurational assignment, where the absolute stereochemistry at the C3 position dictates the molecule's three-dimensional orientation and its complementarity with chiral biological targets [4] [5] [7]. This stereospecificity arises because biological systems—comprising inherently chiral components like L-amino acids and D-sugars—exhibit differential recognition of enantiomers [4] [10].

The significance of the (R)-configuration is dramatically illustrated by comparative studies on stereoisomeric pairs. Investigations into 3-Br-acivicin analogs revealed that the (5S, αS) enantiomer exhibited potent antiplasmodial activity (IC₅₀ = 0.35 ± 0.08 µM against Plasmodium falciparum D10 strain), while its (5R, αR), (5S, αR), and (5R, αS) counterparts showed substantially reduced potency (IC₅₀ = 8.79 ± 1.12 µM, 7.49 ± 1.48 µM, and 23.54 ± 0.31 µM, respectively) [2]. This >100-fold difference underscores how stereochemistry governs target binding and cellular uptake, likely mediated by stereoselective transport systems such as the L-amino acid transporter [2] [10].

Table 2: Impact of Stereochemistry on Biological Activity of Chiral Pharmaceuticals

Biological Process(R)-Enantiomer Properties(S)-Enantiomer PropertiesClinical Implication
Target Binding AffinityOptimized 3D fit for complementary sitesSuboptimal binding geometryEnhanced potency at lower concentrations
Metabolic StabilityResistance to enzymatic degradationSusceptible to rapid first-pass metabolismImproved pharmacokinetic profile
Membrane TransportRecognition by specific transportersPoor uptake or efflux by transportersEnhanced bioavailability
Off-target InteractionsMinimal non-specific bindingPromiscuous binding to unrelated targetsReduced adverse effects

In the context of (R)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, the (R)-configuration determines the spatial orientation of the acetic acid moiety relative to the tetrahydroisoquinoline core, creating a unique pharmacophore topology. Molecular modeling studies on structurally related tetrahydroisoquinoline-3-carboxylic acid derivatives targeting the PD-1/PD-L1 immune checkpoint pathway demonstrated that inhibitors with specific absolute configurations (e.g., (1S,3S)-4e) achieved significantly improved activity (IC₅₀ = 21.4 nM) compared to racemic mixtures or alternative stereoisomers (e.g., (S)-1e, IC₅₀ = 329 nM) [6]. This stereochemical preference arises from precise hydrogen-bonding networks and hydrophobic interactions within the asymmetric binding pocket of PD-L1, where only the (R)-configured acetic acid side chain adopts the optimal orientation for high-affinity binding [6] [10]. The pharmaceutical industry increasingly exploits such stereochemical advantages, with approximately 50% of recently approved small-molecule drugs being single enantiomers rather than racemic mixtures [4].

Historical Development of Acetic Acid-Functionalized Tetrahydroisoquinolines

The synthetic exploration of acetic acid-functionalized tetrahydroisoquinolines has evolved through distinct methodological epochs, driven by the growing recognition of their therapeutic potential. Early synthetic approaches (pre-1980s) predominantly relied on classical condensation reactions, particularly the Pictet-Spengler reaction. This foundational method, first reported in 1911, involved the acid-catalyzed condensation of β-phenylethylamine derivatives with aldehydes or formaldehyde, followed by oxidation or functionalization to introduce the acetic acid moiety [1] [3]. While serviceable for racemic synthesis, this approach offered limited stereocontrol, resulting in mixtures of diastereomers that required tedious chromatographic separation, thereby restricting access to enantiopure materials for structure-activity relationship studies [1].

Table 3: Evolution of Synthetic Strategies for Acetic Acid-Functionalized Tetrahydroisoquinolines

Synthetic EraKey MethodologiesAdvantagesLimitations
Classical (Pre-1980s)Pictet-Spengler condensation, Bischler-Napieralski cyclizationSimplicity, readily available starting materialsPoor stereocontrol, moderate yields
Chiral Auxiliary (1980s-2000s)Andersen sulfinimines, menthyl-directed asymmetric synthesisHigh enantiomeric excess (ee >95%), diastereomeric separationMulti-step processes, auxiliary removal required
Catalytic Asymmetric (2000s-Present)Chiral phosphoric acids, (R)-TRIP, (S)-BINOL catalystsAtom economy, high ee, catalytic efficiencySpecialized catalysts, sensitivity to functional groups
Enabling TechnologiesMicrowave-assisted synthesis, flow chemistryRapid reaction times, improved safety profileEquipment-dependent, optimization required

A transformative advancement emerged in the 1980s-2000s with the development of chiral auxiliary-based strategies. Gremmen's approach utilizing (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate (Andersen reagent) exemplified this paradigm [1]. The protocol involved:

  • Lithiation of 2-(3,4-dimethoxyphenyl)ethylamine followed by reaction with Andersen reagent to yield chiral N-sulfinyl intermediates
  • Diastereoselective Pictet-Spengler cyclization with aldehydes under Lewis acid catalysis (BF₃·OEt₂)
  • Acidic cleavage of the chiral auxiliary to furnish enantiomerically enriched tetrahydroisoquinoline-3-carboxylic acid precursors [1]

Simultaneously, the Bischler-Napieralski reaction emerged as a complementary strategy, particularly for constructing advanced intermediates toward complex alkaloids. This two-step sequence involved cyclodehydration of N-acyl-β-phenylethylamines using POCl₃ or analogous dehydrating agents to form 3,4-dihydroisoquinolines, followed by stereoselective reduction to the corresponding tetrahydroisoquinoline [1]. Mihoubi and colleagues demonstrated the utility of this approach in synthesizing pharmacologically active tetrahydroisoquinolines with acetic acid-equivalent side chains [1].

The modern era (2000s-present) is characterized by catalytic asymmetric methodologies and enabling technologies. Mons and coworkers pioneered the use of chiral Brønsted acid catalysts such as (R)-TRIP and (S)-BINOL for enantioselective Pictet-Spengler reactions [1]. This catalytic approach achieved exceptional enantiocontrol (ee >90%) while obviating the need for stoichiometric chiral auxiliaries. For instance, 2-(3-hydroxy-4-methoxyphenyl)ethylamine underwent sulfenylation with o-nitrophenylsulfenyl chloride, followed by asymmetric cyclization with aldehydes catalyzed by (R)-TRIP to afford (R)-configured tetrahydroisoquinolines with high optical purity [1].

Parallel innovations in reaction engineering significantly accelerated the synthesis of these privileged structures. Microwave-assisted Pictet-Spengler reactions demonstrated remarkable efficiency improvements, exemplified by the condensation of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde under trifluoroacetic acid catalysis. Conventional heating required several hours and afforded moderate yields (60-70%), whereas microwave irradiation (15 minutes, 150°C) delivered near-quantitative yields (98%) of the cyclized product [1] [3]. These methodological advances collectively facilitated the systematic exploration of structure-activity relationships around the tetrahydroisoquinoline-3-acetic acid pharmacophore, enabling the discovery of optimized compounds such as (R)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride with defined stereochemistry and enhanced target specificity [6] [9]. Contemporary applications span diverse therapeutic areas, including immune checkpoint inhibitors (PD-1/PD-L1 antagonists) where specific stereoisomers exhibit nanomolar potency [6], and anticancer agents targeting hormone-dependent malignancies through selective estrogen receptor modulation [8] [9].

Properties

CAS Number

187218-03-7

Product Name

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

IUPAC Name

2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1

InChI Key

SWYPWAIQEURSFY-HNCPQSOCSA-N

SMILES

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.